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molecular formula C20H32O3 B163560 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid CAS No. 73307-52-5

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

Cat. No. B163560
M. Wt: 320.5 g/mol
InChI Key: KGIJOOYOSFUGPC-XTDASVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763673

Procedure details

76 μl of 50 mM Tris-HCl buffer (pH 7.4) containing 2.56 mM of CaCl2 and 2.56 mM of ATP and 20 μl of 5-lipoxygenase sample prepared above were added to 2μl of a solution containing a prescribed amount of the diarylheptanoide derivative (1) prepared in Example 1 in DSMO. The mixture was incubated at 37° C. After 15 minutes, the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid. The reaction mixture was centrifuged (1300 rpm, 30 min., 40° C.). The amount of 5-HETE in the supernatant was measured by HPLC (column: Nova-pak 5C18; eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added; flow rate: 0.8 ml/min.; wavelength: 235 nm). The amount of 5-HETE produced was calculated from the peak area of the 5-HETE. This procedure was repeated twice to determine the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1) from the average production amount of 5-HETE. The results are shown in FIG. 1, which indicates the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1).
Name
Tris-HCl
Quantity
76 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 μL
Type
reactant
Reaction Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)[C:2](N)([CH2:5]O)[CH2:3][OH:4].Cl.[Cl-].[Cl-].[Ca+2].P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)[OH:14].C[O:45][C:46]1[CH:47]=[C:48]([CH:55]=[CH:56][C:57](=O)[CH2:58][CH2:59][CH2:60][CH2:61][C:62]2C=C[CH:65]=[CH:64][CH:63]=2)[CH:49]=[C:50](OC)[C:51]=1O>>[CH3:65][CH2:64][CH2:63][CH2:62][CH2:61][CH:60]=[CH:59][CH2:58][CH:57]=[CH:56][CH2:55][CH:48]=[CH:49][CH:50]=[CH:51][CH:46]([OH:45])[CH2:47][CH2:5][CH2:2][C:3]([OH:4])=[O:14] |f:0.1,2.3.4|

Inputs

Step One
Name
Tris-HCl
Quantity
76 μL
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
Step Two
Name
solution
Quantity
2 μL
Type
reactant
Smiles
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1O)OC)C=CC(CCCCC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above
CUSTOM
Type
CUSTOM
Details
was incubated at 37° C
CUSTOM
Type
CUSTOM
Details
the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid
CUSTOM
Type
CUSTOM
Details
(1300 rpm, 30 min., 40° C.)
Duration
30 min
ADDITION
Type
ADDITION
Details
eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05763673

Procedure details

76 μl of 50 mM Tris-HCl buffer (pH 7.4) containing 2.56 mM of CaCl2 and 2.56 mM of ATP and 20 μl of 5-lipoxygenase sample prepared above were added to 2μl of a solution containing a prescribed amount of the diarylheptanoide derivative (1) prepared in Example 1 in DSMO. The mixture was incubated at 37° C. After 15 minutes, the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid. The reaction mixture was centrifuged (1300 rpm, 30 min., 40° C.). The amount of 5-HETE in the supernatant was measured by HPLC (column: Nova-pak 5C18; eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added; flow rate: 0.8 ml/min.; wavelength: 235 nm). The amount of 5-HETE produced was calculated from the peak area of the 5-HETE. This procedure was repeated twice to determine the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1) from the average production amount of 5-HETE. The results are shown in FIG. 1, which indicates the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1).
Name
Tris-HCl
Quantity
76 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 μL
Type
reactant
Reaction Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)[C:2](N)([CH2:5]O)[CH2:3][OH:4].Cl.[Cl-].[Cl-].[Ca+2].P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)[OH:14].C[O:45][C:46]1[CH:47]=[C:48]([CH:55]=[CH:56][C:57](=O)[CH2:58][CH2:59][CH2:60][CH2:61][C:62]2C=C[CH:65]=[CH:64][CH:63]=2)[CH:49]=[C:50](OC)[C:51]=1O>>[CH3:65][CH2:64][CH2:63][CH2:62][CH2:61][CH:60]=[CH:59][CH2:58][CH:57]=[CH:56][CH2:55][CH:48]=[CH:49][CH:50]=[CH:51][CH:46]([OH:45])[CH2:47][CH2:5][CH2:2][C:3]([OH:4])=[O:14] |f:0.1,2.3.4|

Inputs

Step One
Name
Tris-HCl
Quantity
76 μL
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
Step Two
Name
solution
Quantity
2 μL
Type
reactant
Smiles
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1O)OC)C=CC(CCCCC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above
CUSTOM
Type
CUSTOM
Details
was incubated at 37° C
CUSTOM
Type
CUSTOM
Details
the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid
CUSTOM
Type
CUSTOM
Details
(1300 rpm, 30 min., 40° C.)
Duration
30 min
ADDITION
Type
ADDITION
Details
eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05763673

Procedure details

76 μl of 50 mM Tris-HCl buffer (pH 7.4) containing 2.56 mM of CaCl2 and 2.56 mM of ATP and 20 μl of 5-lipoxygenase sample prepared above were added to 2μl of a solution containing a prescribed amount of the diarylheptanoide derivative (1) prepared in Example 1 in DSMO. The mixture was incubated at 37° C. After 15 minutes, the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid. The reaction mixture was centrifuged (1300 rpm, 30 min., 40° C.). The amount of 5-HETE in the supernatant was measured by HPLC (column: Nova-pak 5C18; eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added; flow rate: 0.8 ml/min.; wavelength: 235 nm). The amount of 5-HETE produced was calculated from the peak area of the 5-HETE. This procedure was repeated twice to determine the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1) from the average production amount of 5-HETE. The results are shown in FIG. 1, which indicates the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1).
Name
Tris-HCl
Quantity
76 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 μL
Type
reactant
Reaction Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)[C:2](N)([CH2:5]O)[CH2:3][OH:4].Cl.[Cl-].[Cl-].[Ca+2].P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)[OH:14].C[O:45][C:46]1[CH:47]=[C:48]([CH:55]=[CH:56][C:57](=O)[CH2:58][CH2:59][CH2:60][CH2:61][C:62]2C=C[CH:65]=[CH:64][CH:63]=2)[CH:49]=[C:50](OC)[C:51]=1O>>[CH3:65][CH2:64][CH2:63][CH2:62][CH2:61][CH:60]=[CH:59][CH2:58][CH:57]=[CH:56][CH2:55][CH:48]=[CH:49][CH:50]=[CH:51][CH:46]([OH:45])[CH2:47][CH2:5][CH2:2][C:3]([OH:4])=[O:14] |f:0.1,2.3.4|

Inputs

Step One
Name
Tris-HCl
Quantity
76 μL
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
Step Two
Name
solution
Quantity
2 μL
Type
reactant
Smiles
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1O)OC)C=CC(CCCCC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above
CUSTOM
Type
CUSTOM
Details
was incubated at 37° C
CUSTOM
Type
CUSTOM
Details
the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid
CUSTOM
Type
CUSTOM
Details
(1300 rpm, 30 min., 40° C.)
Duration
30 min
ADDITION
Type
ADDITION
Details
eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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